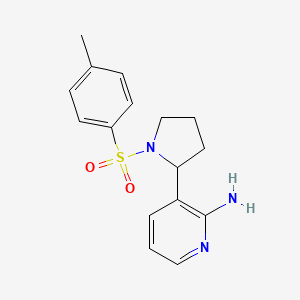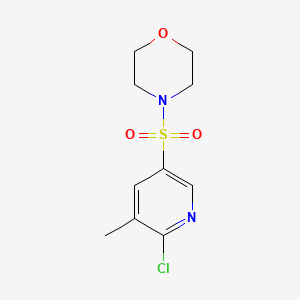
5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and an ethoxy group attached to a 1-methylpyrrolidin-3-yl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 1-(1-methylpyrrolidin-3-yl)ethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids, and the pyrimidine ring can undergo reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines, typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include reduced pyrimidine derivatives.
科学研究应用
5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine is not well-documented. it is likely to interact with specific molecular targets and pathways depending on its application. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
5-Bromo-2-(bromomethyl)pyrimidine: Similar structure with a bromomethyl group instead of the ethoxy group.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Contains a pyrrolidinyl group attached to the pyridine ring instead of the pyrimidine ring.
Uniqueness
5-Bromo-2-(1-(1-methylpyrrolidin-3-yl)ethoxy)pyrimidine is unique due to the presence of both the bromine atom and the 1-(1-methylpyrrolidin-3-yl)ethoxy group, which can impart distinct chemical and biological properties
属性
分子式 |
C11H16BrN3O |
|---|---|
分子量 |
286.17 g/mol |
IUPAC 名称 |
5-bromo-2-[1-(1-methylpyrrolidin-3-yl)ethoxy]pyrimidine |
InChI |
InChI=1S/C11H16BrN3O/c1-8(9-3-4-15(2)7-9)16-11-13-5-10(12)6-14-11/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI 键 |
ZRRRAEIZYIQRST-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCN(C1)C)OC2=NC=C(C=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)
![2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid](/img/structure/B11801349.png)




